N~4~-(2-ethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
Overview
Description
N~4~-(2-ethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a complex organic compound with a unique structure that includes a piperidine ring substituted with ethoxyphenyl and diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-ethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with ethoxyphenyl and diethylamine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-ethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N~4~-(2-ethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N4-(2-ethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2-ethoxyphenyl)-4-hydroxybenzamide
- N-(4-ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine .
Uniqueness
N~4~-(2-ethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-N-(2-ethoxyphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-4-21(5-2)19(24)22-13-11-15(12-14-22)18(23)20-16-9-7-8-10-17(16)25-6-3/h7-10,15H,4-6,11-14H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECRTNSURRPWAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181492 | |
Record name | N4-(2-Ethoxyphenyl)-N1,N1-diethyl-1,4-piperidinedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901181492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158425-81-0 | |
Record name | N4-(2-Ethoxyphenyl)-N1,N1-diethyl-1,4-piperidinedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158425-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4-(2-Ethoxyphenyl)-N1,N1-diethyl-1,4-piperidinedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901181492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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